![molecular formula C11H21N3O2 B1425452 N'-[1-Cyclopropylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester CAS No. 1053657-24-1](/img/structure/B1425452.png)

N'-[1-Cyclopropylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

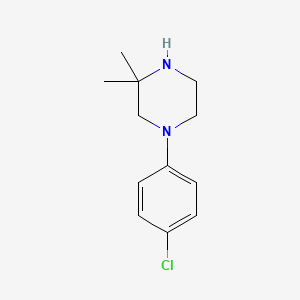

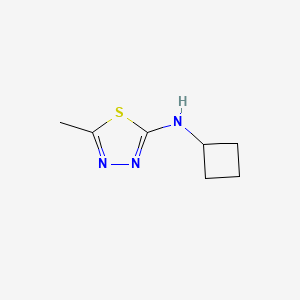

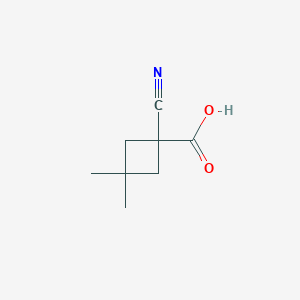

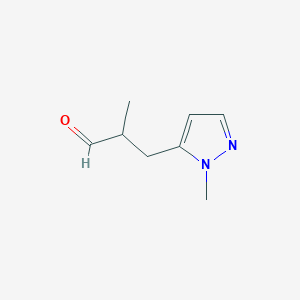

“N’-[1-Cyclopropylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester” is a chemical compound with the molecular formula C11H21N3O2 and a molecular weight of 227.3 g/mol. It is not intended for human or veterinary use and is used for research purposes .

Synthesis Analysis

The synthesis of tert-butyl esters, such as “N’-[1-Cyclopropylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester”, can be achieved from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method affords t-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .Molecular Structure Analysis

The molecular structure of “N’-[1-Cyclopropylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester” includes a total of 27 bonds, 11 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 (thio-) carbamate(s) (aliphatic), and 1 hydrazone(s) .Chemical Reactions Analysis

Tert-butyl esters, including “N’-[1-Cyclopropylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester”, can undergo various reactions. For instance, they can react with SOCl2 at room temperature to provide acid chlorides in very good yields . They can also be deprotected using aqueous phosphoric acid, which is an effective, environmentally benign, selective, and mild reagent .Wissenschaftliche Forschungsanwendungen

Synthesis Processes

The compound has been involved in various synthesis processes. For example, Zou Xia (2001) discussed the synthesis of a related compound involving reactions with chloroformate ethyl ester and N′-tert-butyl-N-(2,4-dichlorobenzoyl) hydrazine. The resultant compound's crystal structure was detailed, highlighting its dimeric nature linked by intermolecular hydrogen bonds (Zou, 2001).

Insecticidal Evaluation

Mao et al. (2004) synthesized novel N-oxalyl derivatives containing a similar structural fragment, evaluating their larvicidal activities. The findings suggested that while some compounds showed higher larvicidal activities than certain benchmarks, they did not surpass the parent compound, tebufenozide. These derivatives exhibited different physical properties, such as improved solubility in organic solvents, indicating potential for diverse applications (Mao et al., 2004).

Chemical Reactions and Properties:

- Church et al. (1996) discussed the preparation of related compounds, highlighting the reaction processes involving C(α), N-Hydrazones of hydrazinecarboxylic acid. These processes led to the synthesis of 1H-pyrazole-1-carboxylic acid, 1, 1-dimethylethyl esters, indicating the compound's utility in producing various pyrazole derivatives (Church et al., 1996).

- Rossi et al. (2007) studied divergent and solvent-dependent reactions involving structurally similar compounds. The research provided insights into the reaction mechanisms, indicating the compound's role in understanding and optimizing chemical synthesis processes (Rossi et al., 2007).

Solid Phase Synthesis

Stavropoulos et al. (2004) discussed the preparation of polymer-bound N-tritylhydrazines and their application in the solid-phase synthesis of partially protected peptide hydrazides. This study showcased the compound's role in peptide synthesis, emphasizing its significance in synthesizing complex biological molecules (Stavropoulos et al., 2004).

Eigenschaften

IUPAC Name |

tert-butyl N-[(N-cyclopropyl-C-ethylcarbonimidoyl)amino]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O2/c1-5-9(12-8-6-7-8)13-14-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOFSHWLYCIZQTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=NC1CC1)NNC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[1-Cyclopropylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-Cyclopropyl-2-(ethylthio)ethyl]methylamine](/img/structure/B1425372.png)

![{1-Cyclopropyl-2-[(4-methylphenyl)thio]ethyl}methylamine](/img/structure/B1425374.png)

![3-Ethoxyspiro[3.3]heptan-1-ol](/img/structure/B1425381.png)

![3-[(2,4-Difluorophenyl)methyl]-1,2,4-thiadiazol-5-amine](/img/structure/B1425384.png)

![[1-Cyclopropyl-2-(propylthio)ethyl]methylamine](/img/structure/B1425385.png)

![[2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine](/img/structure/B1425388.png)

![3-(6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzoic acid](/img/structure/B1425390.png)